N-(2-bromo-4,5-dimethoxyphenyl)pivalamide
Overview
Description
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is a chemical compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with appropriate reagents. One common method involves the use of substituted benzenes to produce diaryl methanes, followed by O-Me demethylation using boron tribromide (BBr3) . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in debrominated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated phenols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential enzyme inhibition properties make it a candidate for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethoxyphenyl)pivalamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase . These interactions occur through the binding of the compound to the active sites of the enzymes, thereby blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4,5-dimethoxyphenyl)methyl-N-(2-chloroethyl)morpholine bromide
- 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine
Uniqueness
N-(2-bromo-4,5-dimethoxyphenyl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different enzyme inhibition profiles and therapeutic potentials, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H18BrNO3 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)12(16)15-9-7-11(18-5)10(17-4)6-8(9)14/h6-7H,1-5H3,(H,15,16) |
InChI Key |
MNNHQPVAUQSBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=C(C=C1Br)OC)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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